N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . These types of rings are often found in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . The exact synthesis would depend on the starting materials and the specific reactions used . Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the nitrogen atoms in the pyrazole and pyridazine rings would likely have a significant impact on the compound’s properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups . The amine group (-NH2) and the carboxamide group (-CONH2) are both reactive and could participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the nitrogen atoms could make the compound more polar, affecting its solubility in different solvents .Mechanism of Action
Target of Action
It has shown significant activity on the kinasep70S6Kβ (S6K2) . This kinase plays a crucial role in cell growth and proliferation by regulating the synthesis of proteins.
Mode of Action
The compound interacts with its target kinase, p70S6Kβ, by binding to it . The exact nature of this interaction and the resulting changes in the target are still under investigation.
Biochemical Pathways
The compound’s action on p70S6Kβ affects the mTOR signaling pathway , which is involved in cell growth, proliferation, and survival. By inhibiting p70S6Kβ, the compound can potentially disrupt these processes.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with p70S6Kβ. By inhibiting this kinase, the compound may disrupt protein synthesis and other processes regulated by the mTOR pathway, potentially leading to reduced cell growth and proliferation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-10-11-25(24-13)18-9-8-17(22-23-18)20-14-4-6-15(7-5-14)21-19(26)16-3-2-12-27-16/h2-12H,1H3,(H,20,22)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFBZMKWETURIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.